Structure Elucidation Guide: 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide
Structure Elucidation Guide: 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide
Executive Summary
This technical guide details the structural characterization of 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide , a secondary amide featuring an ortho-brominated aromatic system and a strained cyclopropyl moiety.
The elucidation strategy prioritizes three critical structural checkpoints:
-
Integrity of the Cyclopropyl Ring: Verifying the ring has not undergone acid-catalyzed ring opening during synthesis.
-
Regiochemistry of the Bromine: Confirming the ortho substitution pattern versus meta or para isomers.
-
Amide Bond Formation: Validating the connectivity between the phenylacetic acid core and the cyclopropylmethyl amine.
Synthetic Context & Impurity Profiling
Context: Elucidation cannot exist in a vacuum. Understanding the synthesis predicts the impurities that complicate spectral analysis. This compound is typically synthesized via Schotten-Baumann conditions or carbodiimide coupling (EDC/HOBt) of 2-bromophenylacetic acid and cyclopropylmethanamine .
Critical Impurity Markers
| Impurity Type | Origin | Spectral Flag (1H NMR) |
| Residual Acid | Unreacted 2-bromophenylacetic acid | Singlet at ~3.8 ppm (slightly shifted from product); broad COOH >11 ppm. |
| Ring-Opened Product | Acid-catalyzed cleavage of cyclopropane | Appearance of olefinic protons (5.0–6.0 ppm) and methyl groups (if rearranged). |
| Rotamers | Restricted rotation around C-N bond | Dual signal sets (usually unequal ratio) appearing broad at RT; coalescing at high temp. |
Synthesis & Logic Flowchart
Figure 1: Synthetic pathway highlighting the critical risk of cyclopropyl ring opening under acidic activation conditions.
Mass Spectrometry (MS): The Isotopic Fingerprint
Objective: Confirm Molecular Formula (
The presence of Bromine provides a definitive isotopic signature that serves as the primary validation step before NMR.
-
Technique: ESI-TOF (Positive Mode) or GC-MS (EI).
-
Observed Ion:
(ESI) or (EI). -
Theoretical Monoisotopic Mass: ~267.02 Da (
).
The "1:1" Rule
Unlike Chlorine (3:1 ratio), Bromine isotopes (
-
Signal A (M): m/z ~267
-
Signal B (M+2): m/z ~269
-
Validation: If the intensity ratio of M to M+2 is not approximately 1:1 , the compound does not contain a single bromine atom.
Infrared Spectroscopy (IR): Functional Group Validation
Objective: Confirm Amide formation and Cyclopropyl integrity.
| Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Value |
| N-H Stretch | 3280–3320 (m) | Confirms secondary amide. |
| Cyclopropyl C-H | 3080–3100 (w) | CRITICAL: C-H bonds in strained rings absorb at higher frequencies than alkanes (<3000). Presence confirms the ring is intact. |
| Amide I (C=O) | 1640–1660 (s) | Lower than ester/acid precursors due to resonance. |
| Amide II (N-H) | 1540–1560 (m) | Bending vibration; confirms amide linkage. |
NMR Spectroscopy: Connectivity & Topology
Objective: Map the carbon skeleton and prove regiochemistry.
Solvent: DMSO-
1H NMR Analysis (400 MHz, DMSO- )
Region A: The Cyclopropyl "Upfield" Zone (0.0 – 1.0 ppm)
This is the most distinct region. The magnetic anisotropy of the cyclopropane ring shields these protons heavily.[1]
-
0.15 – 0.25 (2H, m): Cyclopropyl
(cis to substituent). -
0.40 – 0.50 (2H, m): Cyclopropyl
(trans to substituent). -
0.90 – 1.00 (1H, m): Cyclopropyl methine (
). -
Self-Validation: If signals appear >1.2 ppm or as simple triplets/quartets, the ring has opened.
Region B: The Linkers (2.0 – 4.0 ppm)
-
3.05 (2H, t,
): -Cyclopropyl. The coupling is to the methine proton and the NH. -
3.70 (2H, s):
. This singlet is characteristic of phenylacetic acid derivatives.-
Note: If this appears as an AB quartet, it implies a chiral center or restricted rotation making the protons diastereotopic.
-
Region C: The Aromatic Zone (7.0 – 7.6 ppm)
Distinguishing 2-bromo (ortho) from 3- or 4-bromo isomers relies on the splitting pattern.
-
Pattern: ABCD system (4 distinct environments).
-
7.58 (1H, dd,
): The proton at position 3 (ortho to Br). It is the most deshielded due to the electronegativity of Bromine. - 7.10 – 7.40 (3H, m): Remaining aromatic protons.
-
Differentiation: A para-substituted isomer would show a symmetric AA'BB' doublet pair. The complex ABCD pattern confirms ortho substitution.
Region D: The Amide Proton
-
8.20 (1H, br t): Amide
. Appears as a broad triplet due to coupling with the adjacent .
13C NMR (100 MHz, DMSO- )
-
Carbonyl: ~169 ppm.
-
Aromatic C-Br: ~124 ppm (Distinctive quaternary carbon).
-
Cyclopropyl
: ~3–5 ppm (Highly shielded).
Advanced Elucidation: 2D NMR Correlations
To definitively prove the structure, specific through-bond correlations must be established using HMBC (Heteronuclear Multiple Bond Correlation).
HMBC Pathway Logic
We must "bridge the gap" across the amide bond and the ether linkage.
-
Correlation 1 (The Head): The
protons ( 3.70) must correlate with the Carbonyl Carbon (~169 ppm) and the Aromatic C1/C2/C6. -
Correlation 2 (The Bridge): The
proton (if visible) or the protons ( 3.05) must correlate with the same Carbonyl Carbon (~169 ppm).-
Significance: This proves the Acid and Amine pieces are covalently bonded.
-
-
Correlation 3 (The Tail): The
protons must correlate with the Cyclopropyl methine carbon (~10 ppm).
Elucidation Logic Diagram
Figure 2: Step-by-step structural validation workflow.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for general spectroscopic rules, specifically Br isotope patterns and amide shifts).
-
Baranac-Stojanović, M., & Stojanović, M. (2013).[1][3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504–1507.[3] Link (Authoritative source for cyclopropyl proton upfield shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Link (Source for fragment data: 2-bromophenylacetic acid and cyclopropylmethylamine spectra).
